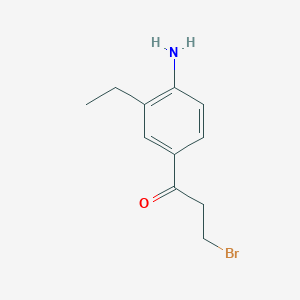

1-(4-Amino-3-ethylphenyl)-3-bromopropan-1-one

Description

1-(4-Amino-3-ethylphenyl)-3-bromopropan-1-one is a brominated aromatic ketone with the molecular formula C₁₁H₁₃BrN₂O. Its structure comprises a propan-1-one backbone substituted with a bromine atom at the third carbon and a 4-amino-3-ethylphenyl group at the first carbon (Figure 1). The amino group (-NH₂) and ethyl (-C₂H₅) substituents on the phenyl ring confer distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions. This compound has garnered attention due to its role as a microbial metabolite of Sumatriptan, with studies indicating enhanced toxicity compared to the parent drug .

Properties

Molecular Formula |

C11H14BrNO |

|---|---|

Molecular Weight |

256.14 g/mol |

IUPAC Name |

1-(4-amino-3-ethylphenyl)-3-bromopropan-1-one |

InChI |

InChI=1S/C11H14BrNO/c1-2-8-7-9(3-4-10(8)13)11(14)5-6-12/h3-4,7H,2,5-6,13H2,1H3 |

InChI Key |

FEBTVJOHZIURPG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(=O)CCBr)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-3-ethylphenyl)-3-bromopropan-1-one typically involves multiple steps. One common method starts with the bromination of 3-ethylphenylamine to introduce the bromine atom. This is followed by a Friedel-Crafts acylation reaction to attach the propanone group. The reaction conditions often require the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-3-ethylphenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The bromine atom can be reduced to form a corresponding hydrocarbon.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically require a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), and a strong base.

Major Products

Oxidation: Nitro derivatives.

Reduction: Hydrocarbons.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Amino-3-ethylphenyl)-3-bromopropan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-ethylphenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

To contextualize the properties of 1-(4-Amino-3-ethylphenyl)-3-bromopropan-1-one, a comparative analysis with structurally related compounds is provided below. Key differences in substituents, reactivity, and biological activity are highlighted.

Structural and Electronic Comparisons

Key Observations :

- In contrast, bromine and iodine in analogs (e.g., ) are electron-withdrawing, altering reaction pathways.

- Reactivity: α,β-unsaturated enones (e.g., ) exhibit higher reactivity toward nucleophiles due to conjugation, whereas saturated propanones (e.g., target compound) are less reactive but more stable.

- Solubility: The amino group improves aqueous solubility compared to non-polar substituents (e.g., methyl or bromine in ).

Key Observations :

- Bioavailability: The target compound’s moderate bioavailability (0.55) aligns with its balance of solubility (amino group) and lipophilicity (ethyl group).

Biological Activity

1-(4-Amino-3-ethylphenyl)-3-bromopropan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes an amino group, a bromine atom, and an ethyl substituent on the phenyl ring. This unique arrangement contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The amino group can form hydrogen bonds, while the bromine atom may participate in halogen bonding, enhancing binding affinity to biological targets. Such interactions can modulate pathways related to neuropharmacology and oncology.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, including breast adenocarcinoma (MCF-7) and leukemia cells. The mechanism involves the activation of caspases and modulation of p53 expression levels.

- Neuropharmacological Effects : As a potential dopamine transporter (DAT) inhibitor, it may have therapeutic implications in treating psychostimulant abuse disorders. Its structural analogs have shown promise in reducing the reinforcing effects of substances like cocaine.

Table 1: Biological Activity Summary

| Activity Type | Cell Line/Model | Observed Effect | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | Induces apoptosis | |

| Anticancer | U-937 | Cytotoxic effects | |

| Neuropharmacological | Rat models | Reduces cocaine reinforcement |

Case Study 1: Anticancer Properties

In a study evaluating various derivatives of this compound against MCF-7 cells, compounds exhibited IC50 values ranging from 0.11 to 1.47 µM. Flow cytometry assays indicated that these compounds effectively induced apoptosis through caspase activation, highlighting their potential as anticancer agents.

Case Study 2: Neuropharmacological Applications

A series of experiments conducted on rat models demonstrated that compounds structurally related to this compound displayed significant DAT inhibition. These findings support further exploration into their potential as treatments for psychostimulant use disorders, particularly in reducing cravings and reinforcing behaviors associated with drug use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.